molecular formula C15H18 B12546883 Benzene, (4-cyclopropylidenecyclohexyl)- CAS No. 147356-80-7

Benzene, (4-cyclopropylidenecyclohexyl)-

Cat. No.: B12546883
CAS No.: 147356-80-7
M. Wt: 198.30 g/mol
InChI Key: IISHKIPFTPLZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Benzene, (4-cyclopropylidenecyclohexyl)-" is a substituted benzene derivative characterized by a cyclohexyl ring fused with a cyclopropane moiety at the 4-position of the benzene ring. The cyclopropylidene group introduces significant steric strain and electronic effects, which may influence its chemical reactivity, stability, and applications in organic synthesis or materials science .

Properties

CAS No.

147356-80-7

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

(4-cyclopropylidenecyclohexyl)benzene

InChI

InChI=1S/C15H18/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-15/h1-5,13H,6-11H2

InChI Key

IISHKIPFTPLZKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2CC2)CCC1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-cyclopropylidenecyclohexyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropylidenecyclohexyl group can be introduced through a series of reactions involving cyclohexanone and cyclopropylidene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, (4-cyclopropylidenecyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Benzene, (4-cyclopropylidenecyclohexyl)- has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies explore its potential biological activities and interactions with biomolecules.

    Medicine: Research investigates its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Benzene, (4-cyclopropylidenecyclohexyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the context of its application, such as its role in catalysis or biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares "Benzene, (4-cyclopropylidenecyclohexyl)-" with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Source
Benzene, (4-methylenecyclohexyl)- 87143-17-7 C₁₃H₁₆ 172.27 Cyclohexyl with methylene group
Benzene, (4-pentylidenecyclohexyl) 78531-55-2 N/A N/A Cyclohexyl with pentylidene group
Benzene, (1-pentylheptyl)- 2719-62-2 C₁₈H₂₈ 244.41 Linear aliphatic chain
Benzene, 1-cyclohexyl-4-ethynyl- 63327-42-4 C₁₄H₁₆ 184.28 Cyclohexyl and ethynyl groups
1,2-bis(4-methoxyphenyl)cyclopropane N/A C₁₇H₁₆O₂ 252.31 Cyclopropane with methoxy groups

Key Observations :

  • Electronic Effects : Cyclopropane's conjugated system may enhance electron delocalization, contrasting with electron-withdrawing ethynyl groups (63327-42-4) or electron-donating methoxy groups (C₁₇H₁₆O₂) .

Physicochemical Properties

  • Thermal Stability : Benzene derivatives with strained substituents (e.g., cyclopropane) may exhibit lower thermal stability compared to aliphatic analogs. For example, benzene derivatives with methylene groups are used as heat transfer fluids due to moderate specific heat and stability .
  • LogP and Solubility : Cyclohexyl and cyclopropane groups likely increase hydrophobicity (higher LogP) compared to methoxy or ethynyl-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.